molecular formula C18H16N4OS B2970256 6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine CAS No. 685109-45-9

6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine

Cat. No.: B2970256
CAS No.: 685109-45-9
M. Wt: 336.41
InChI Key: LSIPSBSVYAELHE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-(4-methoxyphenyl)-5-methyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-11-16(12-3-5-14(23-2)6-4-12)17(19)22-18(21-11)15(9-20-22)13-7-8-24-10-13/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIPSBSVYAELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325631
Record name 6-(4-methoxyphenyl)-5-methyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685109-45-9
Record name 6-(4-methoxyphenyl)-5-methyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a novel compound that has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor. This compound features a unique pyrazolo[1,5-a]pyrimidine structure, which is known for its versatility in biological applications. The presence of various substituents, such as the methoxyphenyl and thienyl groups, enhances its chemical reactivity and biological interactions.

Chemical Structure and Properties

The compound's chemical formula is C18H16N4OSC_{18}H_{16}N_4OS, and it possesses a complex structure that allows for specific interactions with target proteins. The following table summarizes key structural features and biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
6-(2,6-Dichlorophenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamineChlorinated phenyl groupProtein kinase inhibitor
3-(3-Methoxyphenyl)-6-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamineMethoxy and phenyl groupsInhibitor of receptor tyrosine kinases
3-Bromo-5-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamineBrominated phenyl groupKinase inhibition with varied specificity

Protein Kinase Inhibition

Research indicates that this compound selectively inhibits specific protein kinases involved in critical signaling pathways. Dysregulation of these kinases is often implicated in various diseases, including cancer and neurological disorders. The compound's ability to inhibit these kinases positions it as a promising candidate for targeted therapies aimed at conditions characterized by aberrant kinase activity .

Anticancer Potential

The compound has shown significant anticancer properties in preliminary studies. For instance, it was evaluated against several cancer cell lines and demonstrated cytotoxic effects at micromolar concentrations. The mechanism of action appears to involve induction of apoptosis through activation of caspase pathways, which are crucial for programmed cell death .

In a study involving U937 cancer cells, derivatives of pyrazolo[3,4-d]pyrimidine were shown to possess selective antiproliferative activity, suggesting that the pyrazolo scaffold could be integral to the development of new anticancer agents .

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • In Vitro Studies : A study demonstrated that compounds with similar structures exhibited IC50 values below 20 µM against various cancer cell lines, indicating strong antiproliferative effects .
  • Molecular Docking Studies : Molecular docking analyses have suggested that these compounds can effectively bind to active sites of target kinases, potentially inhibiting their activity and altering downstream signaling pathways associated with tumor growth .

Scientific Research Applications

6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound featuring a pyrazole ring fused with a pyrimidine, with methoxyphenyl and thienyl groups as substituents. It has the molecular formula C18H16N4OSC_{18}H_{16}N_4OS and a molecular weight of 336.41 .

Potential Therapeutic Applications

This compound has shown potential as a therapeutic agent due to its ability to inhibit specific protein kinases. Protein kinases are critical in various signaling pathways, and their dysregulation is often associated with diseases such as cancer and neurological disorders. The unique structure of this compound allows for selective inhibition of certain kinases, making it a candidate for targeted therapies in treating conditions like neurological injuries and disorders related to aberrant kinase activity.

Related Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold demonstrates versatility, and the biological activity of its derivatives can be altered through unique substituent effects. Examples of related compounds include:

Compound NameStructural FeaturesBiological Activity
6-(2,6-Dichlorophenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamineChlorinated phenyl groupProtein kinase inhibitor
3-(3-Methoxyphenyl)-6-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamineMethoxy and phenyl groupsInhibitor of receptor tyrosine kinases
3-Bromo-5-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamineBrominated phenyl groupKinase inhibition with varied specificity

These compounds highlight how different functional groups can fine-tune interactions with target proteins, enhancing therapeutic potential.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 685109-45-9
  • Molecular Formula : C₁₈H₁₆N₄OS
  • Molecular Weight : 336.41 g/mol
  • Structure : Features a pyrazolo[1,5-a]pyrimidine core with substituents at positions 3 (3-thienyl), 5 (methyl), 6 (4-methoxyphenyl), and 7 (amine) .

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for diverse biological activities, including antimitotic and antiproliferative effects . Its structural uniqueness lies in the combination of a sulfur-containing thienyl group and a methoxyphenyl moiety, which may influence electronic properties and target binding.

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Effects on Antimitotic Activity

  • 6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine : Key Substituents: 4-Methoxyphenyl (position 6) and 3,4,5-trimethoxyphenyl (position 7). Activity: Demonstrated microtubule destabilization in sea urchin embryos, highlighting the importance of methoxy groups for antimitotic effects.

Role of Position 7 Modifications

  • 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (11a) :

    • Substituent : Trifluoromethyl (position 7) instead of amine.
    • Impact : The electron-withdrawing CF₃ group improves metabolic stability and lipophilicity, whereas the amine in the target compound may enhance hydrogen bonding with biological targets.
  • N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-11-2) :

    • Substituent : N-(2-Methoxyethyl)amine at position 6.
    • Impact : The alkylamine side chain increases solubility and bioavailability compared to the unsubstituted amine in the target compound.

Thienyl vs. Phenyl/Aryl Substituents

  • 3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine :
    • Substituents : Fluorophenyl (position 3) and phenyl (position 6).
    • Comparison : Fluorine’s electronegativity may enhance membrane permeability relative to the thienyl group in the target compound. However, the thienyl group’s sulfur atom could facilitate π–π stacking or interactions with sulfur-binding enzymes.

Carboxamide vs. Amine Derivatives

  • 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (10a) : Substituents: Carboxamide at position 3 and dual methoxyphenyl groups. Impact: The carboxamide enhances binding to kinases or receptors, whereas the target compound’s simpler structure may favor metabolic clearance.

Structural and Pharmacokinetic Implications

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility
Target Compound 336.41 3-Thienyl, 4-Methoxyphenyl, NH₂ ~3.2 Moderate (polar NH₂)
6-(4-Methoxyphenyl)-7-(trimethoxyphenyl) 409.42 4-Methoxyphenyl, 3,4,5-trimethoxyphenyl ~4.1 Low (highly lipophilic)
11a (CF₃ at C7) 343.31 CF₃, 4-Methoxyphenyl ~3.8 Low (hydrophobic CF₃)

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